The compound 1-(3-Methylthiophen-2-yl)ethylamine is a substituted amine featuring a three-carbon propyl chain and a two-carbon ethyl group attached to a thiophene ring. The presence of the methyl and thiophene groups contributes to its unique chemical properties and potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.
The biological activity of 1-(3-Methylthiophen-2-yl)ethylamine is inferred from its structural components. Compounds with similar structures often exhibit significant pharmacological effects, including neuroactivity and potential therapeutic applications in treating neurological disorders. Predictive models, such as the PASS (Prediction of Activity Spectra for Substances), suggest that compounds with similar thiophene substitutions may interact with various biological pathways, including neurotransmitter systems and receptor binding sites .
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine can be approached through several methods:
These methods allow for the introduction of various functional groups that can modify the biological activity of the resulting amine.
1-(3-Methylthiophen-2-yl)ethylamine has potential applications in:
Interaction studies involving 1-(3-Methylthiophen-2-yl)ethylamine focus on its binding affinity to various biological targets. Computational modeling and experimental assays can reveal how this compound interacts with receptors such as serotonin or dopamine receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects when used therapeutically.
Several compounds share structural similarities with 1-(3-Methylthiophen-2-yl)ethylamine, which helps highlight its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylthiophene | Thiophene ring with methyl group | Simple structure; primarily used as an aromatic solvent |
| Propylamine | Straight-chain amine | Basic amine structure; lacks aromatic characteristics |
| 4-Ethylphenol | Ethylene bridge connecting phenolic groups | Aromatic hydroxyl group; different reactivity profile |
| 2-Aminothiophene | Amino group on thiophene | Directly involved in biological interactions |
The unique combination of a propyl chain and a methylthiophene ring in 1-(3-Methylthiophen-2-yl)ethylamine potentially enhances its lipophilicity and ability to cross biological membranes more effectively than some simpler analogs.
The construction of the thiophene-alkylamine backbone for 1-(3-Methylthiophen-2-yl)ethylamine requires careful consideration of precursor selection strategies to achieve optimal regioselectivity and yield [1]. The choice of starting materials fundamentally determines the efficiency of subsequent synthetic transformations and the overall feasibility of the synthetic route [2].
The most widely employed approach involves the Friedel-Crafts acylation of 3-methylthiophene followed by subsequent reduction and amination steps [3]. This methodology preferentially targets the alpha-position relative to the sulfur atom, providing excellent regioselectivity for the desired substitution pattern [4]. Alternative approaches include the Grignard reaction pathway, which utilizes 2-bromo-3-methylthiophene as the starting material and proceeds through the formation of the corresponding organomagnesium reagent [5].
The Hinsberg condensation represents another viable synthetic route, employing 1,2-diketone precursors with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide [6]. This method offers the advantage of constructing the complete thiophene ring system in a single transformation, though it requires careful optimization of reaction conditions to achieve satisfactory yields [6].
The Gewald reaction provides an alternative strategy for thiophene ring construction, utilizing acetophenone derivatives, malononitrile, and sulfur under basic conditions [7]. This approach is particularly advantageous for introducing substituents at the beta-position relative to the sulfur atom, complementing the regioselectivity patterns observed in Friedel-Crafts methodologies [7].
| Precursor Method | Starting Materials | Yield (%) | Reaction Time (h) | Temperature (°C) | Regioselectivity |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene + Acyl Chloride | 75 | 3 | 80 | α-position |
| Grignard Reaction | 2-Bromothiophene + Mg + Ethylene Oxide | 94 | 8 | 60 | α-position |
| Hinsberg Condensation | 1,2-Diketone + Thiodiacetate | 68 | 12 | 120 | Variable |
| Gewald Reaction | Acetophenone + Malononitrile + Sulfur | 82 | 6 | 100 | β-position |
| Direct Thiophene Alkylation | Thiophene + Alkyl Halide | 65 | 4 | 70 | α-position |
Direct thiophene alkylation using sulfuric acid catalysis represents a more straightforward approach, though it typically provides lower yields compared to multistep methodologies [8]. The reaction proceeds through electrophilic aromatic substitution, with the thiophene ring acting as both substrate and solvent under appropriate conditions [8].
Recent advances in thiophene backbone construction have focused on the development of more efficient synthetic routes that minimize the number of synthetic steps while maintaining high regioselectivity [9]. The "shotgun" synthesis approach utilizes one-pot, three-component Suzuki-Miyaura coupling for precursor preparation, followed by Scholl reaction for cyclization [9]. This methodology offers significant advantages over traditional iterative synthesis approaches in terms of efficiency and scalability [9].
The formation of the carbon-nitrogen bond between the thiophene-ethyl moiety and propylamine represents a critical step in the synthetic sequence [10]. Various catalytic systems have been developed to facilitate this condensation reaction, each offering distinct advantages in terms of reaction conditions, substrate scope, and product selectivity [11].
Lewis acid catalysis using tin tetrachloride has emerged as a particularly effective method for promoting condensation reactions between thiophene derivatives and propylamine [4]. The phase-vanishing method, which employs tin tetrachloride as the Lewis acid catalyst, provides excellent yields under mild reaction conditions [4]. This approach is particularly well-suited for parallel synthesis applications, allowing for the simultaneous preparation of multiple analogs [4].
Aluminum trichloride represents another highly effective Lewis acid catalyst for these transformations [3]. The reaction typically proceeds at low temperatures, providing enhanced selectivity and reduced formation of side products [3]. The use of nitromethane as solvent has been shown to improve both reaction rates and product yields compared to alternative solvent systems [3].
Transition metal catalysis has gained increasing attention for these transformations, with palladium-carbon systems showing particular promise [11]. The combination of palladium catalysts with appropriate base systems enables efficient condensation under relatively mild conditions [11]. The reaction typically requires elevated temperatures but provides excellent functional group tolerance [11].
| Catalyst System | Propylamine Derivative | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| SnCl₄ (Lewis Acid) | Propylamine HCl | Dichloromethane | 25 | 78 | 2 |
| AlCl₃ (Lewis Acid) | N-Propylformamide | Nitromethane | 0 | 85 | 4 |
| Pd/C + Base | Propyl Iodide | Tetrahydrofuran | 80 | 72 | 12 |
| Ir/Cu Dual Catalyst | Propyl Bromide | Dimethylformamide | 120 | 91 | 8 |
| TiCl₄ + Base | Propylmagnesium Bromide | Diethyl Ether | -78 | 67 | 6 |
Dual catalysis systems employing iridium and copper catalysts have demonstrated exceptional efficiency for these transformations [12]. The combination of iridium complexes with copper bromide enables both reduction and alkynylation steps to proceed in a single reaction vessel [12]. This methodology is particularly valuable for late-stage functionalization applications [12].
The carbonyl alkylative amination approach represents a sophisticated strategy for tertiary amine synthesis [10]. This method involves the union of alkyl fragments with in situ generated all alkyl-iminium ions through the addition of alkyl-radicals [10]. The process is facilitated by visible-light and silane reducing agents, which together with other reaction components trigger a distinct radical initiation step [10].
Recent developments in biocatalytic methods have introduced alternative approaches for amine alkylation [13]. Reductive aminase cascades combined with alcohol oxidase or carboxylic acid reductase systems provide mild and environmentally friendly alternatives to traditional chemical methods [13]. These biocatalytic approaches address many of the limitations associated with conventional synthetic protocols, including harsh reaction conditions and complicated work-up procedures [13].
The reduction of intermediate compounds to form the final amine product represents a crucial transformation in the synthetic sequence [14]. Multiple reduction pathways are available, each offering distinct advantages in terms of selectivity, efficiency, and substrate compatibility [14] [15].
Lithium aluminum hydride reduction represents the most commonly employed method for converting amide intermediates to the corresponding amines [14]. This transformation proceeds through a nucleophilic acyl substitution mechanism, requiring two equivalents of the reducing agent [14]. The reaction is initiated by nucleophilic attack of the hydride ion at the carbonyl carbon, forming a tetrahedral intermediate [14]. Subsequent rearrangement and elimination steps lead to the formation of an iminium ion intermediate, which undergoes further reduction to yield the final amine product [14].
Sodium borohydride reduction offers a milder alternative for the reduction of imine intermediates [16]. This method is particularly well-suited for substrates containing acid-sensitive functional groups [16]. The reaction typically proceeds under neutral or weakly acidic conditions, providing excellent chemoselectivity [16]. Sodium cyanoborohydride represents a more selective variant, particularly effective for the reduction of iminium salts under acidic conditions [16].
| Reducing Agent | Substrate Type | Solvent System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Lithium Aluminum Hydride | Amide Intermediate | Diethyl Ether | 0 | 1 | 92 | 98 |
| Sodium Borohydride | Imine Intermediate | Methanol | 25 | 1 | 78 | 85 |
| Sodium Cyanoborohydride | Iminium Salt | Methanol + HCl | 25 | 1 | 88 | 92 |
| Hydrogen + Pd/C | Nitrile Intermediate | Ethanol | 50 | 10 | 95 | 97 |
| Zinc + Acetic Acid | Oxime Intermediate | Acetic Acid | 80 | 1 | 73 | 80 |
Catalytic hydrogenation using palladium on carbon represents an efficient method for the reduction of nitrile intermediates [17]. This approach typically requires elevated pressure and temperature but provides excellent yields and selectivity [17]. The reaction proceeds through the formation of an imine intermediate, which undergoes further reduction to yield the primary amine [17]. The use of Raney nickel as an alternative catalyst has also been reported, though palladium systems generally provide superior performance [17].
The Birch reduction represents a specialized technique for the ring-opening of thiophene derivatives [18]. This method employs sodium metal in liquid ammonia to achieve selective carbon-sulfur bond cleavage [18]. Subsequent alkylation with benzyl bromide provides access to tetrasubstituted olefin intermediates, which can be further transformed to the desired amine products [18].
Reductive functionalization of amides has emerged as a powerful strategy for amine synthesis [12]. Titanium isopropoxide-mediated reduction combined with dihydrosilanes provides access to functionalized amines under mild conditions [12]. This methodology has been successfully applied in the synthesis of complex natural products, demonstrating its utility for challenging synthetic targets [12].
Recent advances in photocatalytic methods have introduced new possibilities for amine reduction [19]. Visible-light-mediated reduction of in situ generated iminium ions provides access to previously inaccessible alkyl-substituted alpha-amino radicals [19]. These radicals can engage alkenes to form carbon-carbon bonds, enabling the construction of complex tertiary alkylamines in a single step [19].
The purification of 1-(3-Methylthiophen-2-yl)ethylamine requires specialized techniques due to the compound's unique structural features and physical properties [20]. Traditional purification methods must be carefully optimized to achieve the required purity levels while maintaining acceptable recovery yields [21].
Column chromatography represents the most widely employed purification technique for thiophene derivatives [20]. Silica gel stationary phases with hexane-ethyl acetate mobile phases provide excellent separation efficiency for most thiophene-containing compounds [20]. The technique is particularly effective for removing impurities with significantly different polarities [20]. Thin-layer chromatography using alumina or silica gel can be employed for preliminary assessment of purification requirements [20].
High-performance liquid chromatography offers superior resolution for challenging separations [22]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases provide excellent separation of structurally related compounds [22]. The addition of phosphoric acid to the mobile phase enhances peak shape and resolution [22]. For mass spectrometry applications, phosphoric acid should be replaced with formic acid to ensure compatibility [22].
| Purification Method | Stationary Phase | Mobile Phase | Recovery Yield (%) | Purity (%) | Throughput (g/h) | Cost Factor |
|---|---|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | 85 | 96 | 0.5 | Medium |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water | 92 | 99 | 0.1 | High |
| Crystallization | Organic Solvents | Methanol/Water | 78 | 94 | 2.0 | Low |
| Distillation | Not Applicable | Not Applicable | 88 | 92 | 5.0 | Low |
| Simulated Moving Bed | Chiral Stationary Phase | Hexane/Isopropanol | 94 | 99 | 1.2 | High |
Crystallization techniques provide cost-effective purification for compounds that readily form suitable crystal structures [21]. The selection of appropriate solvent systems is critical for achieving optimal crystal formation [21]. Methanol-water mixtures have proven particularly effective for thiophene derivatives, though solvent optimization may be required for specific compounds [21].
Distillation represents the most economical purification method when applicable [23]. Two-dimensional gas chromatography systems using Deans switch designs enable the analysis of trace impurities in the parts-per-million range [23]. This technique is particularly valuable for quality control applications where high purity is required [23].
Simulated moving bed chromatography offers continuous separation capabilities for large-scale applications [24]. This technique is particularly valuable for the separation of optical isomers, achieving optical purities exceeding 99% enantiomeric excess [24]. The method enables simultaneous recovery of both isomers at high yields and purities [24]. Racemization and recycling of undesired isomers minimizes waste generation [24].
Process optimization strategies focus on maximizing overall yield while minimizing synthetic steps [25]. The development of catalytic systems that enable multiple transformations in a single reaction vessel reduces purification requirements [25]. The use of supported catalysts facilitates catalyst recovery and recycling, improving the economics of the synthetic process [25].
Yield optimization requires careful attention to reaction stoichiometry and reaction conditions [2]. The use of excess reagents must be balanced against the increased difficulty of product purification [2]. Continuous monitoring of reaction progress enables optimization of reaction times and temperatures [2]. The implementation of automated reaction systems facilitates the rapid screening of reaction conditions [2].
The thermodynamic stability of 1-(3-Methylthiophen-2-yl)ethylamine is fundamentally influenced by the presence of both the thiophene ring system and the aliphatic amine functionality. The compound exhibits moderate thermal stability characteristics derived from its hybrid aromatic-aliphatic structure [1] [2].
Temperature-Dependent Stability Profile
The thermal degradation behavior of the target compound can be extrapolated from studies of related thiophene-containing amines. Research on thiophene derivatives demonstrates that the 3-methylthiophene moiety exhibits excellent thermal stability, with decomposition temperatures typically exceeding 300°C under inert conditions [1]. The compound's thermal stability parameters are summarized in Table 2, showing predicted stability characteristics based on structural analogs.
Degradation Kinetics Under Various Conditions
The degradation kinetics of 1-(3-Methylthiophen-2-yl)ethylamine follow pseudo-first-order kinetics under controlled conditions, similar to other thiophene-amine conjugates [3]. Under thermal stress conditions (100°C in air), the compound exhibits a predicted half-life of 2-5 days, with primary degradation occurring through oxidation of the thiophene sulfur atom and subsequent formation of sulfoxide derivatives [4].
| Condition | Half-life (predicted) | Primary Degradation Product |
|---|---|---|
| Thermal (100°C, air) | 2-5 days | Oxidized thiophene derivatives |
| Thermal (200°C, inert) | > 1 week | Dealkylated products |
| Acidic (pH 1) | 1-3 days | Protonated stable form |
| Basic (pH 13) | < 1 day | Dealkylated amine |
| Oxidative (H₂O₂) | < 1 hour | Sulfoxide formation |
| Photolytic (UV light) | 2-8 hours | Ring opening products |
Activation Energy and Mechanistic Pathways
The thermal degradation of the compound proceeds through multiple pathways, with the apparent activation energy estimated at 22-25 kcal/mol based on similar thiophene-amine systems [3]. The predominant degradation mechanism involves hydrogen abstraction from the amine functionality, followed by carbon-nitrogen bond scission [5]. Under oxidative conditions, the thiophene ring undergoes sulfur oxidation to form the corresponding sulfoxide, which further degrades through ring-opening reactions [4].
The solubility characteristics of 1-(3-Methylthiophen-2-yl)ethylamine are governed by the amphiphilic nature of the molecule, containing both hydrophobic thiophene and hydrophilic amine components. The compound's predicted LogP value of 3.12 indicates moderate lipophilicity [6].
Polar Solvent Systems
In polar protic solvents, the compound exhibits moderate to good solubility due to hydrogen bonding interactions between the amine nitrogen and solvent molecules. Studies on related thiophene derivatives demonstrate that compounds with similar structures show enhanced solubility in alcoholic solvents compared to water [7] [8]. The solubility in ethanol is predicted to be significantly higher than in water due to the compound's intermediate polarity characteristics.
Non-Polar Solvent Systems
The presence of the 3-methylthiophene moiety confers good solubility in non-polar organic solvents. Research on thiophene solubility indicates complete miscibility with organic solvents such as ether, chloroform, and hydrocarbons [7] [9]. The compound's solubility behavior is summarized in Table 3, showing predicted solubility patterns across different solvent systems.
| Solvent System | Predicted Solubility | Interaction Type |
|---|---|---|
| Water | Limited (< 1 g/L) | Hydrogen bonding |
| Ethanol | Good (> 50 g/L) | Hydrogen bonding + Van der Waals |
| Octanol | High (> 100 g/L) | Lipophilic interactions |
| Hexane | Good (> 25 g/L) | Van der Waals forces |
| Acetone | Excellent (> 200 g/L) | Dipole interactions |
Temperature-Dependent Solubility
The solubility of the compound increases with temperature in most solvents, following typical thermodynamic behavior. The heat of solution is predicted to be positive for polar solvents and negative for non-polar solvents, indicating endothermic dissolution in polar media and exothermic dissolution in non-polar media [10].
The acid-base behavior of 1-(3-Methylthiophen-2-yl)ethylamine is primarily determined by the basicity of the secondary amine nitrogen atom. The compound exhibits typical secondary amine characteristics with moderate basicity influenced by the electron-withdrawing effects of the thiophene ring system [11] [12].
Basicity and pKa Values
The predicted pKa value of the compound ranges from 9.2 to 9.8, which is lower than that of simple aliphatic amines (pKa ~10.5-10.8) due to the electron-withdrawing influence of the thiophene ring [13]. This electronic effect reduces the electron density on the nitrogen atom, decreasing its proton affinity compared to non-aromatic analogs.
Protonation Equilibria
The protonation of 1-(3-Methylthiophen-2-yl)ethylamine follows the general equilibrium:
R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻
The equilibrium constant (Kb) is predicted to be approximately 1.6 × 10⁻⁵ to 6.3 × 10⁻⁵, corresponding to the estimated pKa range [14]. The protonation site is exclusively the nitrogen atom, with no evidence of protonation at the thiophene ring under normal conditions.
pH-Dependent Speciation
The compound exists predominantly in its protonated form under physiological conditions (pH 7.4), with approximately 85-90% of molecules carrying a positive charge. This protonation state significantly affects the compound's solubility and biological activity [15].
| pH Range | Predominant Species | Percentage Protonated |
|---|---|---|
| < 7.0 | R₂NH₂⁺ | > 95% |
| 7.0-8.0 | R₂NH₂⁺/R₂NH | 85-95% |
| 8.0-10.0 | R₂NH₂⁺/R₂NH | 50-85% |
| > 11.0 | R₂NH | < 10% |
Conjugate Acid Stability
The conjugate acid of 1-(3-Methylthiophen-2-yl)ethylamine exhibits moderate stability, with the positive charge partially delocalized through inductive effects from the thiophene ring. The stability is enhanced by the electron-withdrawing nature of the aromatic system, which helps stabilize the cationic species [16].
The surface activity and partition behavior of 1-(3-Methylthiophen-2-yl)ethylamine are characterized by its amphiphilic molecular structure, combining hydrophobic thiophene and hydrophilic amine components [17] [18].
Octanol-Water Partition Coefficient
The compound exhibits a calculated LogP value of 3.12, indicating moderate lipophilicity [6]. This value positions the compound in the optimal range for membrane permeability while maintaining sufficient aqueous solubility for biological applications. The partition coefficient (P) value of approximately 1,318 suggests favorable distribution into lipid phases.
Surface Tension and Interfacial Properties
The predicted surface tension of aqueous solutions containing 1-(3-Methylthiophen-2-yl)ethylamine ranges from 45-55 mN/m at moderate concentrations. The compound does not exhibit significant surfactant properties due to insufficient hydrophobic chain length, but shows moderate surface activity attributed to the thiophene ring system [19].
Molecular Descriptors and Partitioning
The molecular surface area analysis reveals a hydrophobic surface area of approximately 171 Ų and a polar surface area (TPSA) of 12.03 Ų [6]. This low TPSA value indicates good membrane permeability and favorable pharmacokinetic properties.
| Parameter | Value | Method/Source |
|---|---|---|
| Log P (octanol/water) | 3.12 | Calculated |
| Log D (pH 7.4) | 2.8-3.2 | Predicted |
| Partition coefficient | 1,318 | Derived |
| TPSA (Ų) | 12.03 | Calculated |
| Molecular volume (Ų) | ~210 | Estimated |
Distribution Coefficients in Biological Systems
The compound's distribution behavior in biological systems is influenced by its ionization state and lipophilicity. At physiological pH, the LogD value is predicted to be 2.8-3.2, indicating good tissue penetration while maintaining adequate aqueous solubility for systemic circulation [20].
Binding Affinity to Biological Membranes
The moderate lipophilicity and low polar surface area suggest favorable interaction with biological membranes. The compound is predicted to exhibit good membrane permeability with a permeability coefficient (Papp) in the range of 10⁻⁶ to 10⁻⁵ cm/s, suitable for passive diffusion across biological barriers [16].